Cas no 1150164-86-5 (4,7-Dichloro-8-fluoro-2-(trifluoromethyl)quinoline)

4,7-Dichloro-8-fluoro-2-(trifluoromethyl)quinoline is a fluorinated quinoline derivative with significant utility in pharmaceutical and agrochemical research. Its structure, featuring multiple halogen substituents, enhances reactivity and binding affinity, making it a valuable intermediate in the synthesis of bioactive compounds. The dichloro and fluoro groups contribute to electron-withdrawing effects, while the trifluoromethyl group improves lipophilicity and metabolic stability. This compound is particularly useful in the development of antimicrobial and anticancer agents due to its ability to modulate target interactions. High purity and consistent synthesis protocols ensure reliable performance in research applications. Its versatility and structural features make it a preferred choice for advanced medicinal chemistry studies.
4,7-Dichloro-8-fluoro-2-(trifluoromethyl)quinoline structure
1150164-86-5 structure
商品名:4,7-Dichloro-8-fluoro-2-(trifluoromethyl)quinoline
CAS番号:1150164-86-5
MF:C10H3NF4Cl2
メガワット:284.03712
MDL:MFCD12026031
CID:69796
PubChem ID:43668401

4,7-Dichloro-8-fluoro-2-(trifluoromethyl)quinoline 化学的及び物理的性質

名前と識別子

    • 4,7-Dichloro-8-fluoro-2-(trifluoromethyl)quinoline
    • ACMC-2099ol
    • AG-D-35764
    • AK-93938
    • ANW-16819
    • BD231301
    • CTK4A9106
    • KB-35849
    • SB68629
    • DTXSID70656290
    • CS-0212065
    • FT-0741599
    • Quinoline, 4,7-dichloro-8-fluoro-2-(trifluoromethyl)-
    • BS-19375
    • AKOS009868051
    • MFCD12026031
    • 1150164-86-5
    • DB-060666
    • MDL: MFCD12026031
    • インチ: InChI=1S/C10H3Cl2F4N/c11-5-2-1-4-6(12)3-7(10(14,15)16)17-9(4)8(5)13/h1-3H
    • InChIKey: IIUHKGPQNHZIJS-UHFFFAOYSA-N
    • ほほえんだ: C1=CC(=C(C2=C1C(=CC(=N2)C(F)(F)F)Cl)F)Cl

計算された属性

  • せいみつぶんしりょう: 282.95800
  • どういたいしつりょう: 282.9578671g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 17
  • 回転可能化学結合数: 1
  • 複雑さ: 286
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 4.5
  • トポロジー分子極性表面積: 12.9Ų

じっけんとくせい

  • PSA: 12.89000
  • LogP: 4.69950

4,7-Dichloro-8-fluoro-2-(trifluoromethyl)quinoline セキュリティ情報

4,7-Dichloro-8-fluoro-2-(trifluoromethyl)quinoline 税関データ

  • 税関コード:2933499090
  • 税関データ:

    中国税関番号:

    2933499090

    概要:

    2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4,7-Dichloro-8-fluoro-2-(trifluoromethyl)quinoline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D179639-1g
4,7-Dichloro-8-fluoro-2-(trifluoromethyl)quinoline
1150164-86-5 95%
1g
¥4162.90 2023-09-03
Alichem
A189005313-25g
4,7-Dichloro-8-fluoro-2-(trifluoromethyl)quinoline
1150164-86-5 95%
25g
$599.55 2023-09-04
abcr
AB272592-5g
4,7-Dichloro-8-fluoro-2-(trifluoromethyl)quinoline, 95%; .
1150164-86-5 95%
5g
€348.00 2025-02-15
A2B Chem LLC
AA20118-1g
4,7-Dichloro-8-fluoro-2-(trifluoromethyl)quinoline
1150164-86-5 95%
1g
$126.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1282735-1g
4,7-Dichloro-8-fluoro-2-(trifluoromethyl)quinoline
1150164-86-5 95%
1g
¥918.00 2024-08-09
1PlusChem
1P000G52-5g
Quinoline, 4,7-dichloro-8-fluoro-2-(trifluoromethyl)-
1150164-86-5 95%
5g
$217.00 2025-02-18
TRC
D437195-1g
4,7-Dichloro-8-fluoro-2-(trifluoromethyl)quinoline
1150164-86-5
1g
$133.00 2023-05-18
TRC
D437195-250mg
4,7-Dichloro-8-fluoro-2-(trifluoromethyl)quinoline
1150164-86-5
250mg
$69.00 2023-05-18
Chemenu
CM145822-1g
4,7-Dichloro-8-fluoro-2-(trifluoromethyl)quinoline
1150164-86-5 95%
1g
$61 2023-11-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1282735-5g
4,7-Dichloro-8-fluoro-2-(trifluoromethyl)quinoline
1150164-86-5 95%
5g
¥2220.00 2024-08-09

4,7-Dichloro-8-fluoro-2-(trifluoromethyl)quinoline 関連文献

4,7-Dichloro-8-fluoro-2-(trifluoromethyl)quinolineに関する追加情報

4,7-Dichloro-8-fluoro-2-(trifluoromethyl)quinoline (CAS No. 1150164-86-5): A Promising Scaffold in Modern Medicinal Chemistry

4,7-Dichloro-8-fluoro-2-(trifluoromethyl)quinoline, identified by the Chemical Abstracts Service (CAS) registry number 1150164-86-5, is a structurally unique quinoline derivative that has garnered significant attention in recent years due to its versatile pharmacological properties and synthetic accessibility. This compound represents a critical advancement in the design of small-molecule therapeutics, with its dichloro, fluoro, and trifluoromethyl substituents strategically positioned to modulate biological activity. The quinoline core serves as a foundational framework for drug discovery, as this heterocyclic ring system is well-documented for its ability to interact with diverse protein targets while maintaining favorable physicochemical profiles.

Recent studies highlight the compound’s potential as an anti-inflammatory agent, where the dichloro groups at positions 4 and 7 enhance binding affinity to cyclooxygenase (COX) enzymes. A 2023 investigation published in *Nature Communications* demonstrated that substituting chlorine atoms at these positions significantly improves selectivity for COX-2 over COX-1 compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs), thereby reducing gastrointestinal side effects. The trifluoromethyl group at position 2 further stabilizes the molecule through electronic effects, prolonging its half-life in vivo. This combination of structural features makes CAS No. 1150164-86-5 a promising lead compound for developing next-generation NSAIDs with improved safety profiles.

In oncology research, this compound has been explored as a targeted anticancer agent due to its ability to inhibit tumor-associated kinases. A groundbreaking study from *Cancer Research* (2023) revealed that the fluorine atom at position 8 enhances cellular permeability, enabling efficient delivery to cancer cells. When conjugated with other bioactive moieties via click chemistry strategies, derivatives of this quinoline scaffold exhibit potent cytotoxicity against triple-negative breast cancer (TNBC) cells while sparing healthy tissue. Computational docking analyses confirm that the dichloro substituents create favorable hydrophobic interactions within kinase active sites, suggesting this compound could serve as a template for designing selective inhibitors.

Advances in synthetic methodology have streamlined the production of 4,7-dichloro-8-fluoro-2-(trifluoromethyl)quinoline, addressing scalability concerns critical for pharmaceutical applications. A 2023 protocol detailed in *Journal of Organic Chemistry* employs palladium-catalyzed cross-coupling reactions under mild conditions, achieving yields exceeding 90% without requiring hazardous reagents. The use of microwave-assisted synthesis reduces reaction times by up to 70%, aligning with green chemistry principles by minimizing waste generation. These improvements position this compound favorably for large-scale preclinical testing and eventual clinical development.

Structural characterization via X-ray crystallography confirms the planar geometry of the quinoline ring system, with dihedral angles between substituent groups optimized for receptor binding interactions. Nuclear magnetic resonance (NMR) spectroscopy data from a 2023 study published in *Organic Letters* validates precise regiochemistry: the chlorine atoms occupy meta positions relative to each other on the aromatic ring, while the trifluoromethyl group creates steric hindrance that prevents metabolic degradation pathways observed in simpler analogs. This stability is crucial for maintaining efficacy during prolonged therapeutic administration.

Clinical translatability studies indicate favorable pharmacokinetic properties when formulated as prodrugs or nanoparticle carriers. Research teams at MIT’s Koch Institute recently reported that encapsulating this compound within lipid-polymer hybrid nanoparticles improves its solubility by three orders of magnitude while preserving bioactivity. The fluorine substitution at position 8 also facilitates PET imaging compatibility when radiolabeled, enabling real-time monitoring of drug distribution in tumor models—a breakthrough highlighted in *ACS Nano* (Q3 2023). Such dual functionality underscores its utility in theranostic applications combining diagnosis and treatment.

Bioisosteric replacements of substituent groups are currently being investigated to optimize ADME/T properties without compromising activity. For instance, replacing one chlorine atom with a trifluoromethoxy group enhances metabolic stability according to data from *European Journal of Medicinal Chemistry* (Jan 2024), while maintaining nanomolar IC₅₀ values against therapeutic targets like Bcr-Abl tyrosine kinase—a key driver in chronic myeloid leukemia progression. These structural modifications exemplify how CAS No. 1150164-86-5 serves as a versatile platform for iterative drug optimization processes.

Safety assessments using advanced metabolomics techniques have identified minimal off-target effects compared to conventional quinoline-based drugs like chloroquine or mefloquine. A systems biology approach published in *Toxicological Sciences* (May 2023) revealed no significant accumulation in cardiac tissues even after chronic dosing regimens—a critical advantage given historical concerns about quinolines’ cardiotoxicity potential when used long-term or at high concentrations.

Emerging applications extend into neuroprotective therapies where this compound demonstrates selective inhibition of glycogen synthase kinase-3β (GSK3β). Preclinical data from Stanford University’s Department of Neurology shows it reduces amyloid-beta plaque formation by over 60% in Alzheimer’s disease models without affecting synaptic plasticity mechanisms—a balance achieved through precise tuning of electronic effects from its substituent groups as modeled using density functional theory (DFT).

Structural analogs incorporating additional functional groups are now entering phase I trials as potential treatments for autoimmune disorders such as rheumatoid arthritis and multiple sclerosis. The University of Oxford’s recent patent filings detail how introducing sulfur-containing moieties adjacent to the existing dichloro substituents enhances selectivity toward JAK/STAT signaling pathways implicated in inflammatory pathologies.

Computational biology tools like molecular dynamics simulations have provided new insights into its mechanism of action across diverse targets: simulations show that the trifluoromethyl group stabilizes protein-ligand interactions through anisotropic van der Waals forces—particularly important when targeting transiently exposed allosteric sites—as reported in *Journal of Medicinal Chemistry* (April 2024).

Sustainable synthesis pathways utilizing biomass-derived precursors are being developed by teams at ETH Zurich using continuous flow reactors equipped with real-time NMR monitoring systems—a method described as “game-changing” by industry experts due to its environmental benefits and cost efficiencies compared to traditional batch processes requiring hazardous chlorinating agents.

Recent advancements also reveal unexpected photodynamic properties when exposed to near-infrared light—discovered accidentally during fluorescence screening experiments conducted at Scripps Research Institute (Decembe r 2023). This dual functionality opens possibilities for photoactivated therapies targeting localized tumors without systemic toxicity issues common with conventional chemotherapy agents.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:1150164-86-5)4,7-Dichloro-8-fluoro-2-(trifluoromethyl)quinoline
A894016
清らかである:99%
はかる:5g
価格 ($):230.0